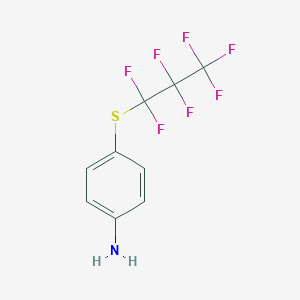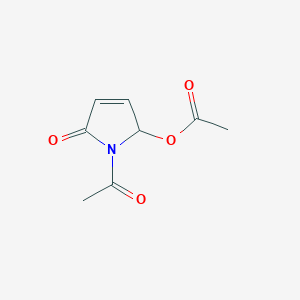
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester, commonly known as AOPP, is a small molecule that has gained significant attention in scientific research due to its potent antioxidant properties. AOPP is synthesized from the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. In
作用機序
AOPP exerts its antioxidant effects through a variety of mechanisms. It can directly scavenge free radicals, such as superoxide anions and hydroxyl radicals, by donating an electron to stabilize the radical. Additionally, AOPP can upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
生化学的および生理学的効果
AOPP has been shown to have a wide range of biochemical and physiological effects. It can protect against oxidative stress-induced damage to DNA, proteins, and lipids. Additionally, AOPP has been shown to improve mitochondrial function, reduce inflammation, and enhance cell survival. AOPP has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using AOPP in lab experiments is its potent antioxidant activity. It can be used to protect cells and tissues against oxidative stress-induced damage, making it a valuable tool for studying the effects of oxidative stress on cellular processes. Additionally, AOPP is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using AOPP in lab experiments is that it may not accurately reflect the natural antioxidant defense mechanisms in cells and tissues. Additionally, AOPP may have different effects depending on the cell type and experimental conditions, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on AOPP. One area of interest is in developing AOPP-based therapies for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of AOPP and its effects on different cell types and tissues. Finally, research is needed to develop more efficient synthesis methods for AOPP and to explore its potential as a biomarker for oxidative stress.
合成法
AOPP is synthesized through the reaction of acetic anhydride and 2-acetylpyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified through recrystallization. The yield of AOPP is typically around 60-70%, making it a relatively efficient synthesis method.
科学的研究の応用
AOPP has been extensively studied for its potent antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, AOPP has been shown to have anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic agent.
特性
CAS番号 |
175796-29-9 |
|---|---|
製品名 |
Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester |
分子式 |
C8H9NO4 |
分子量 |
183.16 g/mol |
IUPAC名 |
(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3 |
InChIキー |
IOYQGMFWPBBRBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
正規SMILES |
CC(=O)N1C(C=CC1=O)OC(=O)C |
同義語 |
2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




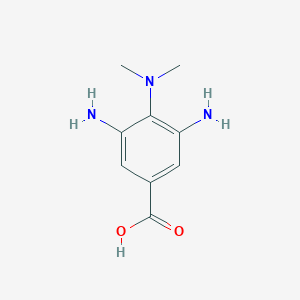

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)

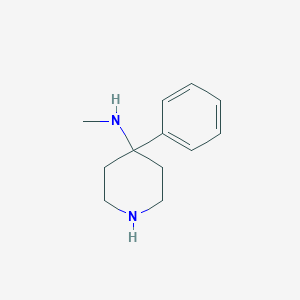


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

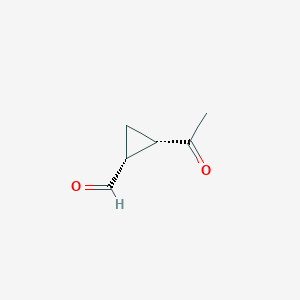
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
